REACTION_CXSMILES
|
C[O:2][C:3](=O)[C:4]1[CH:13]=[C:12]([O:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH3:30])[CH:11]=[C:6]([C:7](OC)=[O:8])[CH:5]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>CCOCC>[CH2:15]([O:14][C:12]1[CH:11]=[C:6]([CH2:7][OH:8])[CH:5]=[C:4]([CH2:3][OH:2])[CH:13]=1)[CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH3:30] |f:1.2.3.4.5.6|
|
Name
|
dimethyl-5-hexadecyloxyisophthalate
|
Quantity
|
6.3 g
|
Type
|
reactant
|
Smiles
|
COC(C1=CC(C(=O)OC)=CC(=C1)OCCCCCCCCCCCCCCCC)=O
|
Name
|
|
Quantity
|
1.27 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCCCCCCCC)OC1=CC(=CC(=C1)CO)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.06 g | |
YIELD: PERCENTYIELD | 37.9% | |
YIELD: CALCULATEDPERCENTYIELD | 37.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |